Introduction: Situating a Novel Aryl Thioether in Chemical Space
Introduction: Situating a Novel Aryl Thioether in Chemical Space
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1,3-Dichloro-2-(propylthio)benzene
1,3-Dichloro-2-(propylthio)benzene is a substituted aromatic thioether. Its structure, featuring a dichlorinated benzene ring with an adjacent propylthio group, presents a unique combination of functionalities. While this specific molecule is not extensively cataloged in commercial chemical databases, its core motifs—the aryl thioether and the chlorinated aromatic ring—are of significant interest in synthetic and medicinal chemistry. Aryl thioethers are integral scaffolds in a wide array of pharmaceuticals and advanced materials, prized for their metabolic stability and ability to engage in specific biological interactions.[1][2]
This guide, therefore, moves beyond a simple recitation of known data. Instead, it provides a predictive and methodological framework for the synthesis, characterization, and handling of this compound. By grounding our analysis in the established chemistry of related structures, we offer a comprehensive technical overview for researchers exploring novel chemical entities for applications in drug discovery and material science.
Molecular Structure and Identifiers
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Systematic Name: 1,3-dichloro-2-(propylthio)benzene
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Molecular Formula: C₉H₁₀Cl₂S
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Molecular Weight: 221.15 g/mol
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Structure:
Section 1: Synthesis and Purification Strategy
The formation of the C(aryl)-S bond is the critical transformation in synthesizing this molecule. Transition-metal-catalyzed cross-coupling reactions represent a robust and widely adopted methodology for creating such bonds with high efficiency and functional group tolerance.[2][3] A logical and field-proven approach is the palladium-catalyzed coupling of a suitable aryl halide with an appropriate thiol.
Given the target structure, a highly effective strategy involves the reaction of 1,2,3-trichlorobenzene with propane-1-thiol. The central chlorine atom at the 2-position of 1,2,3-trichlorobenzene is sterically hindered and electronically distinct, allowing for a potentially selective substitution.
Experimental Protocol: Palladium-Catalyzed Thioetherification
This protocol describes a representative lab-scale synthesis.
1. Reagent and System Preparation:
- To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,2,3-trichlorobenzene (1.81 g, 10 mmol).
- Add a palladium catalyst, such as Pd(dba)₂ (115 mg, 0.2 mmol, 2 mol%), and a phosphine ligand, such as Xantphos (231 mg, 0.4 mmol, 4 mol%).
- Add sodium tert-butoxide (1.44 g, 15 mmol) as the base.
- Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
2. Reaction Execution:
- Add 40 mL of anhydrous, degassed toluene via syringe.
- Begin vigorous stirring to dissolve the components.
- Add propane-1-thiol (0.91 mL, 12 mmol) dropwise via syringe.
- Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding 50 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed synthesis of 1,3-dichloro-2-(propylthio)benzene.
Section 2: Core Physicochemical Properties
The following properties are predicted based on the known characteristics of analogous compounds, such as 1,3-dichlorobenzene and other aryl thioethers.
| Property | Predicted Value / Observation | Justification / Reference |
| Appearance | Colorless to pale yellow liquid | Typical for many aryl thioethers and chlorinated aromatic compounds. |
| Molecular Weight | 221.15 g/mol | Calculated from the molecular formula C₉H₁₀Cl₂S. |
| Boiling Point | > 173 °C | Expected to be significantly higher than 1,3-dichlorobenzene (172-173 °C) due to the larger propylthio group. |
| Density | ~1.2-1.3 g/mL at 25 °C | Likely to be denser than water, similar to 1,3-dichlorobenzene (1.288 g/mL). |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, chloroform). | Chlorinated aromatic compounds exhibit low water solubility.[4] Thioethers are soluble in organic solvents.[5] |
| Chemical Stability | Stable under standard ambient conditions. May be sensitive to strong oxidizing agents. | The product is expected to be chemically stable under normal room temperature conditions. |
Section 3: Anticipated Spectral Data for Structural Verification
Confirmation of the compound's identity post-synthesis would rely on a combination of standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
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Aromatic Region (δ 7.0-7.5 ppm): Two distinct signals corresponding to the two aromatic protons. A triplet (~1H) and a doublet (~2H) would be expected, similar to the pattern for 1,3-dichlorobenzene.[6]
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Aliphatic Region (δ 1.0-3.0 ppm):
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A triplet at ~2.8-3.0 ppm (2H), corresponding to the methylene group adjacent to the sulfur (-S-CH₂ -).
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A multiplet (sextet) at ~1.6-1.8 ppm (2H), for the central methylene group (-CH₂-CH₂ -CH₃).
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A triplet at ~1.0-1.1 ppm (3H), for the terminal methyl group (-CH₃ ).
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-
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¹³C NMR Spectroscopy:
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Aromatic Region (δ 120-140 ppm): Four distinct signals are predicted for the six aromatic carbons due to symmetry.
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Aliphatic Region (δ 10-40 ppm): Three signals corresponding to the three unique carbons of the propyl group.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 220 (for ³⁵Cl₂) and 222 (for one ³⁵Cl and one ³⁷Cl) and 224 (for ³⁷Cl₂).
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Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic cluster for the molecular ion with an approximate ratio of 9:6:1 for the M⁺, M+2, and M+4 peaks, respectively, which is a definitive indicator of a dichlorinated compound.[7]
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Section 4: Chemical Reactivity Profile
The reactivity of 1,3-dichloro-2-(propylthio)benzene is governed by its three key functional components: the aromatic ring, the C-Cl bonds, and the thioether linkage.
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Oxidation of the Thioether: The sulfur atom is susceptible to oxidation. Treatment with a mild oxidant (e.g., sodium periodate) would yield the corresponding sulfoxide. A stronger oxidant (e.g., m-CPBA or hydrogen peroxide) would produce the sulfone. This transformation is crucial in medicinal chemistry as sulfoxides and sulfones often exhibit different solubility profiles and biological activities compared to the parent thioether.[1]
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Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution by the two electron-withdrawing chlorine atoms. However, reactions such as nitration or halogenation are possible under forcing conditions. The directing effects of the substituents would favor substitution at the C4 or C6 positions.
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Cross-Coupling Reactions: The C-Cl bonds can participate in further transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new C-C, C-N, or C-O bonds. This makes the molecule a versatile intermediate for building more complex structures.
Reactivity Pathway Diagram
Caption: Key reactivity pathways for 1,3-dichloro-2-(propylthio)benzene.
Section 5: Potential Applications and Scientific Context
While specific applications for this molecule are not documented, its structural class is highly relevant to drug development. Thioethers are present in numerous FDA-approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2] The dichloro substitution pattern offers several advantages:
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Metabolic Blocking: The chlorine atoms can block sites of potential metabolic oxidation on the aromatic ring, increasing the molecule's in vivo half-life.
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Lipophilicity Modulation: The halogens increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
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Synthetic Handles: As mentioned, the C-Cl bonds serve as versatile points for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.
Therefore, 1,3-dichloro-2-(propylthio)benzene is best viewed as a valuable scaffold or intermediate for the synthesis of novel, biologically active compounds.
Section 6: Safety and Handling Precautions
No specific toxicology data is available for 1,3-dichloro-2-(propylthio)benzene. Therefore, a conservative approach based on the known hazards of its constituent parts is required.
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General Hazards: Based on related compounds like 1,3-dichlorobenzene, this substance should be treated as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[8] It is also classified as a combustible liquid.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
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Handling and Storage: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[9]
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(Note: An illustrative image would be placed here in a final document. The structure is a benzene ring with Cl at C1, -S-CH2CH2CH3 at C2, and Cl at C3.)
